molecular formula C13H14N2O4S B5593244 METHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE

METHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE

Cat. No.: B5593244
M. Wt: 294.33 g/mol
InChI Key: YTRWHJWHVNAHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodiazole ring and a sulfanyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE typically involves the reaction of ethyl 2-bromomethyl-3-furoate with ethyl sulfanylacetate in ethanol at room temperature under an inert atmosphere . The reaction is facilitated by the addition of an equivalent amount of sodium ethylate, yielding the target sulfide in a 67% yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzodiazole derivatives.

Scientific Research Applications

METHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE involves its interaction with various molecular targets and pathways. The compound is known to interact with proteins and DNA, leading to alterations in cellular processes . The exact molecular targets and pathways are still under investigation, but its bioactivity is attributed to its ability to form stable complexes with biomolecules.

Comparison with Similar Compounds

METHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE can be compared with other similar compounds such as:

  • Ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]-1H-1,3-benzodiazole-1-carboxylate
  • Methyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-1H-1,3-benzodiazole-1-carboxylate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity .

Properties

IUPAC Name

methyl 2-(2-ethoxy-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-3-19-11(16)8-20-12-14-9-6-4-5-7-10(9)15(12)13(17)18-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRWHJWHVNAHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2N1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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